4-Cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a small molecule identified as a potent allosteric antagonist of the chemokine receptors CXCR1 and CXCR2. [] It is a synthetic compound specifically designed for research purposes and has been investigated for its potential therapeutic utility in inflammatory conditions. []
4-Cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide acts as an allosteric antagonist of CXCR1 and CXCR2, meaning it binds to a site distinct from the chemokine binding site and inhibits receptor activation. [] It exhibits insurmountable antagonism, suggesting a non-competitive mechanism where the compound's binding may induce conformational changes in the receptors, preventing chemokine binding and subsequent downstream signaling. [] This inhibition of CXCR1 and CXCR2 signaling pathways effectively blocks neutrophil chemotaxis and myeloperoxidase release, thereby potentially mitigating inflammatory responses. []
The primary application of 4-cyano-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is as a research tool to study CXCR1 and CXCR2 signaling pathways and their role in inflammatory diseases. [] By inhibiting these receptors, researchers can elucidate the contribution of these chemokine receptors to various inflammatory processes. This knowledge can aid in the development of novel therapeutics targeting CXCR1 and CXCR2 for conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, acute respiratory distress syndrome, and chronic obstructive pulmonary disease. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4